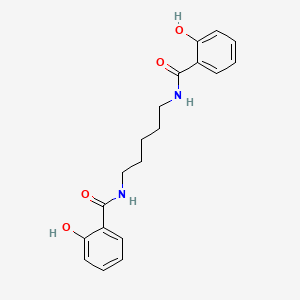
Benzamide, N,N'-1,5-pentanediylbis(2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N,N’-1,5-pentanediylbis(2-hydroxy-): is a complex organic compound with the molecular formula C19H22N2O4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-1,5-pentanediylbis(2-hydroxy-) typically involves the reaction of benzamide derivatives with a pentanediyl chain. The process may include steps such as:
Nitration: of benzene to form nitrobenzene.
Reduction: of nitrobenzene to aniline.
Acylation: of aniline to form benzamide.
Coupling: of benzamide with a pentanediyl chain under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The reaction conditions often include specific temperatures, pressures, and catalysts to optimize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzamide, N,N’-1,5-pentanediylbis(2-hydroxy-) can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
Chemistry: Benzamide, N,N’-1,5-pentanediylbis(2-hydroxy-) is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: In biological research, this compound can be used to study enzyme interactions, protein binding, and other biochemical processes.
Industry: The compound’s unique structure makes it valuable in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism by which Benzamide, N,N’-1,5-pentanediylbis(2-hydroxy-) exerts its effects involves interactions with molecular targets such as enzymes, receptors, and proteins. The hydroxyl groups and amide functionalities allow the compound to form hydrogen bonds and other interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Benzamide: A simpler derivative with a single amide group.
N,N’-1,5-pentanediylbis(2-hydroxy-): A related compound without the benzamide structure.
Propiedades
Número CAS |
129944-85-0 |
|---|---|
Fórmula molecular |
C19H22N2O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-hydroxy-N-[5-[(2-hydroxybenzoyl)amino]pentyl]benzamide |
InChI |
InChI=1S/C19H22N2O4/c22-16-10-4-2-8-14(16)18(24)20-12-6-1-7-13-21-19(25)15-9-3-5-11-17(15)23/h2-5,8-11,22-23H,1,6-7,12-13H2,(H,20,24)(H,21,25) |
Clave InChI |
PYVNJYHJVKTEIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCCCCCNC(=O)C2=CC=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















